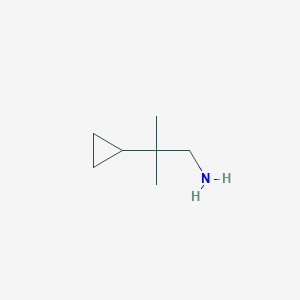

2-Cyclopropyl-2-methylpropan-1-amine

Descripción general

Descripción

2-Cyclopropyl-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Cyclopropyl-2-methylpropan-1-amine (also known as cyclopropylamine) is a compound of significant interest in medicinal chemistry and pharmacology due to its structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, receptor interactions, metabolic pathways, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 115.20 g/mol. It features a cyclopropyl group, a methyl group, and an amine group, classifying it as an aliphatic amine. The compound typically appears as a white crystalline powder at room temperature.

Synthesis Methods

Several synthetic routes have been developed for this compound, each yielding different purity levels and requiring specific conditions for optimal results. Common methods include:

- Alkylation Reactions : Utilizing cyclopropyl halides and amines.

- Reduction Reactions : Reducing corresponding ketones or imines.

- Cyclopropanation : Employing diazomethane or other reagents to introduce the cyclopropyl moiety.

Receptor Interactions

Research indicates that this compound exhibits binding affinity to various receptors within the central nervous system (CNS). Understanding these interactions is crucial for elucidating its potential therapeutic effects or side effects. Notably, studies have shown that modifications in the cyclopropyl or amine groups can significantly influence receptor interactions and biological outcomes.

A comparative study of similar compounds highlights their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Cyclopropyl-2-methylpropan-1-amine | Similar structure with different substitution pattern | |

| 2-Methylcyclopropan-1-amine | Smaller size, simpler structure; different biological activity | |

| 2-Cyclopropyl-1-methyl-ethylamine | Variation in alkyl substitution; distinct pharmacological properties |

Inhibition Studies

In vitro studies have demonstrated that cyclopropylamine derivatives can act as inhibitors for various enzymes, including β-secretase (BACE1), which is relevant for Alzheimer's disease treatment. For instance, compounds incorporating cyclopropyl groups showed varying degrees of potency against BACE1, with some demonstrating significant inhibitory effects while others exhibited metabolic liabilities due to oxidative degradation pathways .

Metabolic Pathways

The metabolism of cyclopropyl groups has been extensively studied, revealing that they can undergo NADPH-dependent oxidation leading to hydroxylated metabolites and reactive intermediates. This metabolic pathway can present challenges in drug development due to potential toxicity associated with reactive metabolites .

In particular, studies have shown that substituting the cyclopropyl ring with other groups can enhance metabolic stability and reduce oxidative metabolism while maintaining or enhancing biological activity .

Case Studies

Several case studies illustrate the biological relevance of this compound:

- Alzheimer's Disease Research :

- Cancer Therapeutics :

Aplicaciones Científicas De Investigación

1.1. Role as a Building Block

2-Cyclopropyl-2-methylpropan-1-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its use in the preparation of substituted pyrazinones, which are essential in developing ROR gamma modulators. These modulators have therapeutic implications in treating inflammatory diseases such as psoriasis and other autoimmune disorders .

1.2. BACE1 Inhibitors

Research indicates that cyclopropylamine derivatives, including this compound, are being explored as β-secretase (BACE1) inhibitors for Alzheimer's disease treatment. The unique structural properties of cyclopropyl groups enhance the potency of these compounds while maintaining favorable pharmacokinetic profiles .

2.1. Scalable Synthetic Routes

Recent advancements have led to the development of scalable synthetic methods for producing non-racemic 1-cyclopropyl alkyl-1-amines, including this compound. These methods utilize inexpensive starting materials and involve processes such as condensation reactions followed by reduction techniques to yield high purity compounds suitable for industrial applications .

2.2. Asymmetric Catalysis

Asymmetric catalysis using transition metals has been employed to synthesize cyclopropylamines with high enantiomeric purity. This approach allows for the generation of specific stereoisomers that exhibit enhanced biological activity compared to their racemic counterparts .

3.1. Anticancer Activity

The incorporation of cyclopropyl groups into drug candidates has shown promise in enhancing anticancer activity through modulation of biological pathways involved in tumor growth and metastasis. Compounds derived from this compound are under investigation for their efficacy against various cancer types due to their ability to interact with key molecular targets .

3.2. Neuroprotective Effects

Studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially offering new avenues for treating neurodegenerative diseases beyond Alzheimer's disease . The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-cyclopropyl-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7(2,5-8)6-3-4-6/h6H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWPCAIWYXUIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.